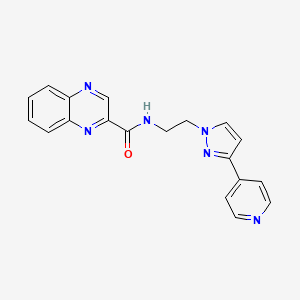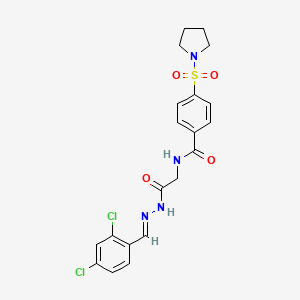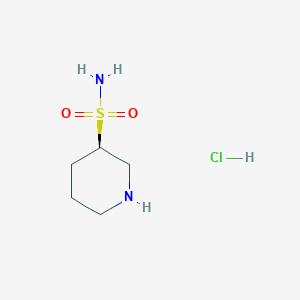
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidine, triazolo[1,5-a]pyrimidine, and other derivatives typically involves reactions with amino-pyrazoles or aminopyrimidine derivatives, leveraging enaminones as intermediates. For example, Abdel‐Aziz et al. (2008) describe the synthesis of pyrazolo[1,5-a]pyrimidine derivatives by reacting N,N-Dimethylamino enaminone with 5-amino-3-phenyl-1H-pyrazole, showcasing a method that could potentially be adapted for synthesizing the target compound (Abdel‐Aziz et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one has been elucidated using techniques like X-ray crystallography. Karczmarzyk and Malinka (2004) detailed the crystal and molecular structures of similar compounds, highlighting the significance of substituent effects on the molecular conformation (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving pyrazolo and pyrimidinyl derivatives often include nucleophilic substitution reactions, cycloadditions, and reactions with hydrazine hydrates or other amines to create various heterocyclic compounds. For instance, Rahmouni et al. (2014) reported the synthesis of novel isoxazolines and isoxazoles through cycloaddition reactions of N-substituted pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives (Rahmouni et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can significantly influence their chemical behavior and potential applications. The structural analysis by Karczmarzyk and Malinka (2004) provides insights into how molecular configuration affects the physical properties of similar compounds (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological systems, are crucial for understanding the potential applications of these compounds. The study on novel pyrazolo[1,5-a]pyrimidine compounds by He et al. (2020), which includes antibacterial activity and biophysical insights into their interactions with plasma proteins, showcases the importance of chemical properties in drug design and biological applications (He et al., 2020).
properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N6O/c1-12-10-13(2)27(24-12)5-4-17(28)26-8-6-25(7-9-26)16-11-15(18(19,20)21)22-14(3)23-16/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRKRXYDDBVJTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Methoxy-1-methylpyrazol-4-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2491029.png)




![(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2491034.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2491037.png)



![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2491045.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2491049.png)
![5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491051.png)